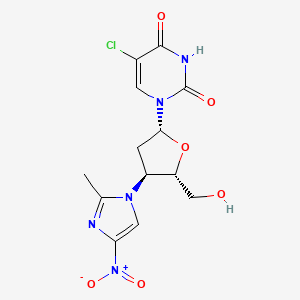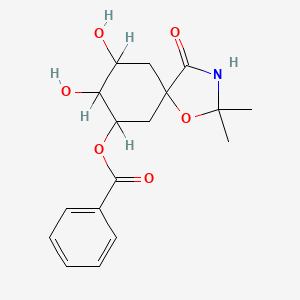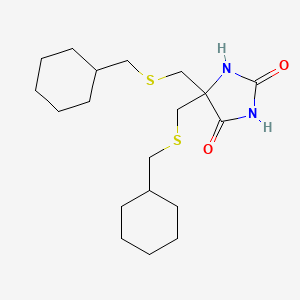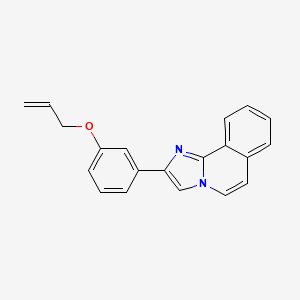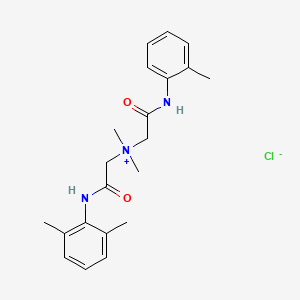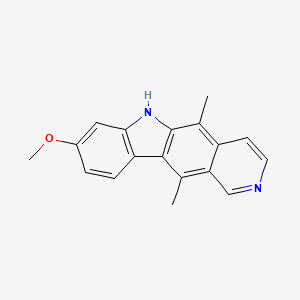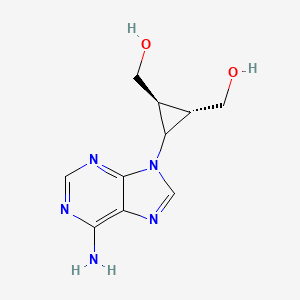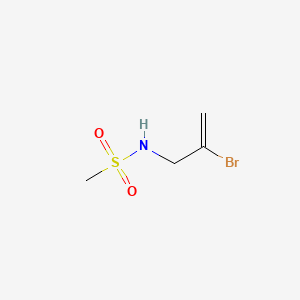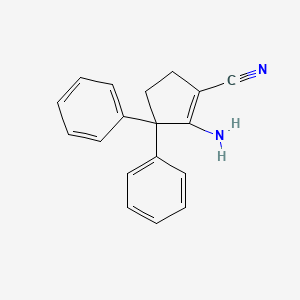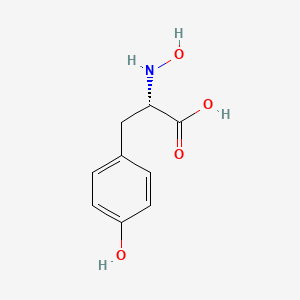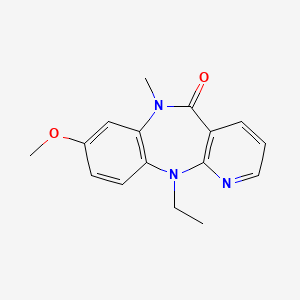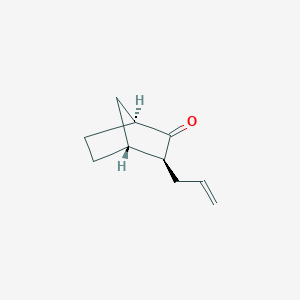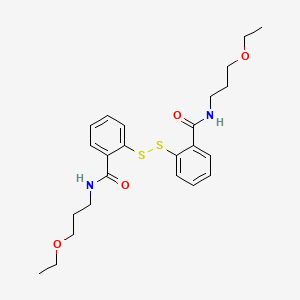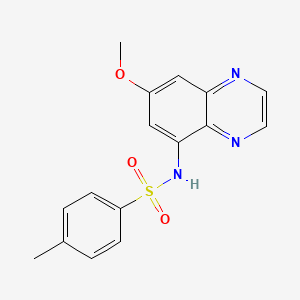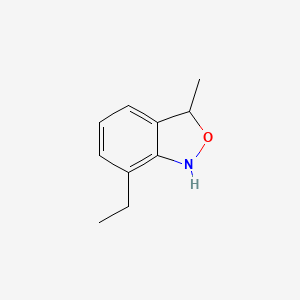
7-Ethyl-3-methyl-1,3-dihydro-2,1-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- is a heterocyclic compound that belongs to the benzisoxazole family Benzisoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- typically involves the cyclization of appropriate precursors. One common method is the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for ring closure. For instance, the reaction of ortho-nitrobenzyl derivatives with electron-withdrawing groups can lead to the formation of benzisoxazoles through dehydration processes .
Industrial Production Methods: Industrial production of this compound may involve the use of strong bases and silylating agents to promote cyclization reactions. The use of metal-free synthetic routes is also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzisoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzisoxazole ring .
Wissenschaftliche Forschungsanwendungen
2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,1-Benzisoxazole: The parent compound with similar structural features.
2,1-Benzisoxazole, 3-methyl-: A methyl-substituted derivative with comparable properties.
2,1-Benzisoxazole, 7-ethyl-: An ethyl-substituted derivative with distinct biological activities.
Uniqueness: 2,1-Benzisoxazole, 7-ethyl-1,3-dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups on the benzisoxazole ring enhances its potential for various applications in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
108562-73-8 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
7-ethyl-3-methyl-1,3-dihydro-2,1-benzoxazole |
InChI |
InChI=1S/C10H13NO/c1-3-8-5-4-6-9-7(2)12-11-10(8)9/h4-7,11H,3H2,1-2H3 |
InChI-Schlüssel |
URUINJUWSUBWNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(ON2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


